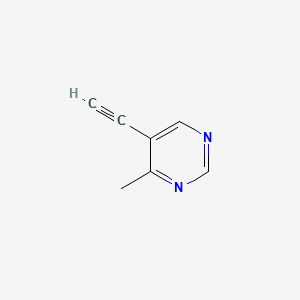
5-Ethynyl-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound, this compound, is characterized by an ethynyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring. It has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Electrophilic Alkylation: The 5-bromopyrimidine undergoes acid-catalyzed electrophilic alkylation with phenols.
Oxidation: The resulting product is then oxidized.
Sonogashira Cross-Coupling: Finally, a palladium-catalyzed Sonogashira cross-coupling reaction is performed to introduce the ethynyl group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position.
Electrophilic Addition: The ethynyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as trifluoromethanesulfonic acid can be used.
Substitution: Organolithium reagents are commonly employed for nucleophilic substitution reactions.
Sonogashira Cross-Coupling: Palladium catalysts and copper co-catalysts are used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Ethynyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the inhibition of enzyme-mediated reactions, which is crucial in its antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: This compound is structurally similar but lacks the ethynyl group.
4-Methylpyrimidine: Similar but without the ethynyl group at the 5-position.
5-Bromopyrimidine: A precursor in the synthesis of 5-Ethynyl-4-methylpyrimidine
Uniqueness
The presence of the ethynyl group at the 5-position makes this compound unique. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other pyrimidine derivatives .
Properties
Molecular Formula |
C7H6N2 |
|---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
5-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3 |
InChI Key |
YFBDGGRMNKBGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















